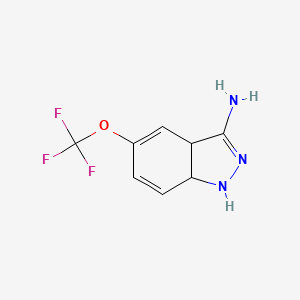

5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine

Description

Properties

IUPAC Name |

5-(trifluoromethoxy)-3a,7a-dihydro-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3,5-6,13H,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACJLLSGWRTESB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2C1NN=C2N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine typically involves the introduction of the trifluoromethoxy group into the indazole framework. One common method involves the use of trifluoromethoxylation reagents, which can be prepared through various routes. For example, trifluoromethyl ethers can be synthesized by treating β-hydroxypropionic acid derivatives with sodium hydride, carbon disulfide, and methyl iodide, followed by chlorination with elemental chlorine .

Industrial Production Methods

Industrial production methods for compounds containing the trifluoromethoxy group often involve scalable and operationally simple protocols. These methods typically focus on the regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines under mild reaction conditions . The resulting trifluoromethoxylated products can be further elaborated through amidation and palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include antimony trifluoride, hydrogen fluoride, and antimony pentachloride as catalysts . The conditions for these reactions often involve mild temperatures and pressures to ensure the stability of the trifluoromethoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine is being investigated for its potential therapeutic applications. The trifluoromethoxy group is known to improve the pharmacokinetic properties of drugs, making them more effective in biological systems. Research indicates that this compound can serve as a building block for synthesizing more complex molecules with enhanced biological activity.

Case Study : In a study focused on drug development, derivatives of this compound were synthesized and evaluated for their effects on various biological targets. The introduction of the trifluoromethoxy group was found to significantly increase binding affinity to certain receptors, enhancing therapeutic efficacy .

Biological Studies

The compound is utilized in biological research to explore the effects of trifluoromethoxy substitution on biological activity. Its unique properties allow researchers to probe interactions with enzymes and receptors.

Case Study : A recent investigation into the antimicrobial properties of indazole derivatives included this compound. The study demonstrated that compounds with this substitution exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential uses in developing new antibiotics .

Materials Science

In materials science, this compound is explored for its applications in electronic devices and materials such as liquid crystal displays (LCDs) and melt-processable fluoropolymers. The trifluoromethoxy group imparts desirable electronic properties that are beneficial in these applications.

Case Study : Research has shown that materials incorporating this compound can exhibit improved thermal stability and electrical conductivity, making them suitable for advanced electronic applications .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally related indazole and heterocyclic derivatives (Table 1):

| Compound Name | CAS Number | Core Structure | Substituent | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors | Key Features |

|---|---|---|---|---|---|---|

| 5-(Trifluoromethoxy)-3a,7a-dihydro-1H-indazol-3-amine | 1982241-78-0 | Dihydroindazole | 5-OCF₃, 3-NH₂ | Not explicitly stated* | Likely 2 donors, 3 acceptors† | Partially saturated core; enhanced conformational flexibility |

| 7-(Trifluoromethyl)-1H-indazol-3-amine | 60330-35-0 | Aromatic indazole | 7-CF₃, 3-NH₂ | 201.15 | 2 donors, 2 acceptors | Fully aromatic; higher planarity |

| 5-(Trifluoromethyl)-1H-indazol-3-amine | 2250-55-7 | Aromatic indazole | 5-CF₃, 3-NH₂ | 201.15 | 2 donors, 2 acceptors | Electron-withdrawing CF₃ at 5-position |

| 6-(Trifluoromethoxy)quinoxaline | 1215205-43-8 | Quinoxaline | 6-OCF₃ | Not provided | 0 donors, 3 acceptors‡ | Larger aromatic system; distinct π-conjugation |

*Molecular weight inferred from analogs: ~215–220 g/mol. †Estimated based on indazole core and substituents. ‡Quinoxaline lacks H-bond donors but has multiple acceptors.

Key Differences:

Substituent Effects: The trifluoromethoxy (-OCF₃) group in the target compound introduces stronger electron-withdrawing effects compared to trifluoromethyl (-CF₃) in analogs (e.g., 2250-55-7). This increases polarity and may alter solubility and receptor-binding interactions .

Synthetic Routes :

- The target compound’s synthesis (IN-0513) likely involves cyclization and fluorination steps, similar to methods in (using 1,4-dioxane and triethylamine) but adapted for the dihydro core .

- In contrast, aromatic indazoles (e.g., 2250-55-7) are typically synthesized via condensation of diamine intermediates with aldehydes or ketones under acidic conditions, as seen in .

Applications: The target compound’s dihydro structure may confer unique pharmacokinetic properties, such as reduced metabolic oxidation compared to aromatic analogs. Both 5-(trifluoromethyl)- and 7-(trifluoromethyl)-indazol-3-amine derivatives are used as intermediates in kinase inhibitor development . Quinoxaline derivatives (e.g., 1215205-43-8) are often explored for antimicrobial activity, highlighting divergent applications based on core heterocycles .

Research Findings and Implications

- Bioactivity : Fluorinated indazoles are prioritized in drug discovery due to their ability to modulate enzyme active sites. The -OCF₃ group in the target compound may improve blood-brain barrier penetration compared to -CF₃ analogs .

- Stability : The dihydro core could reduce photodegradation risks, a common issue with fully aromatic fluorinated compounds .

- Challenges: Limited commercial availability (e.g., IN-0513 is listed only by Combi-Blocks) restricts large-scale studies, unlike the more established 2250-55-7 .

Biological Activity

5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine is a compound characterized by its trifluoromethoxy group, which imparts unique properties beneficial for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical structure and properties:

- Chemical Formula : CHFNO

- CAS Number : 1982241-78-0

- Molecular Weight : 227.16 g/mol

The trifluoromethoxy group enhances the compound's metabolic stability and lipophilicity, making it effective in biological systems .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group increases binding affinity to enzymes and receptors, modulating various biological pathways. This mechanism is crucial for its potential therapeutic effects in cancer and other diseases .

Antitumor Activity

Recent studies have evaluated the antitumor activity of indazole derivatives, including this compound. The compound demonstrated significant inhibitory effects against several human cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| K562 (Chronic Myeloid Leukemia) | 5.15 |

| A549 (Lung Cancer) | Not specified |

| PC-3 (Prostate Cancer) | Not specified |

| HepG2 (Hepatoma) | Not specified |

The IC values indicate the concentration required to inhibit 50% of cell growth, showcasing the compound's potential as an anticancer agent .

Mechanistic Insights

The antitumor effects are linked to the compound's ability to induce apoptosis and affect cell cycle regulation. It has been suggested that the compound may inhibit Bcl2 family members and modulate the p53/MDM2 pathway in a concentration-dependent manner .

Comparative Analysis with Similar Compounds

This compound can be compared with other indazole derivatives regarding their structural features and biological activities. The presence of the trifluoromethoxy group distinguishes it from other compounds, enhancing its pharmacological profile.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Indazole derivative | Antitumor activity |

| Indazole derivatives without trifluoromethoxy | Indazole | Lesser metabolic stability |

Case Studies

In a notable study involving a series of indazole derivatives, compounds similar to this compound were synthesized and tested for their biological activities. Among these derivatives, some exhibited significant antiproliferative effects against K562 cells, reinforcing the potential of indazole frameworks in drug development .

Q & A

Q. How to design dose-response studies for in vivo toxicity assessment?

- Design :

- Acute Toxicity : Administer escalating doses (10–100 mg/kg) in rodent models; monitor organ histopathology.

- Genotoxicity Screening : Perform Ames tests or comet assays.

- Predictive Toxicology : Use DSSTox data to identify structural alerts () .

Methodological Resources

Q. Which databases provide reliable physicochemical data for this compound?

- Sources :

- PubChem : Experimental/computed properties (e.g., logP, pKa) for analogs ().

- DSSTox : Curated toxicological data ().

- ECHA : Regulatory information on fluorinated compounds .

Q. How to access synthetic intermediates for derivative synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.